5-bromo-N-ethylpyridin-2-amine
Overview
Description
5-bromo-N-ethylpyridin-2-amine is a useful research compound. Its molecular formula is C7H9BrN2 and its molecular weight is 201.06 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis of Pyridylacetylenic Amines : 5-Bromo-N-ethylpyridin-2-amine is used in the synthesis of N-oxides of pyridylacetylenic amines. The process involves bromination and dehydrobromination steps to obtain 2-methyl-5-ethynylpyridine, followed by oxidation to synthesize the N-oxide version. This synthesis is significant for exploring pyridylacetylenic compounds' chemical properties (Ikramov et al., 2021).
Selective Amination in Organic Synthesis : The compound is utilized in selective amination reactions, such as the amination of 5-bromo-2-chloropyridine. These reactions are catalyzed by palladium complexes, showcasing its importance in organic synthesis for producing specific pyridine derivatives with high yield and chemoselectivity (Ji, Li, & Bunnelle, 2003).
Copper-Catalyzed Amination : Copper catalysis is employed in the amination of aryl halides, where this compound is converted into aminopyridine. This method is noted for its low catalyst loading and mild reaction conditions, contributing to the diverse ways of functionalizing bromopyridine compounds (Lang, Zewge, Houpis, & VolanteRalph, 2001).
Handling Hydrogen Peroxide Oxidations : The synthesis of 5-Bromo-2-nitropyridine from the corresponding amine, including this compound, involves hydrogen peroxide oxidation. This process is vital for large-scale production, showcasing the industrial relevance of such compounds (Agosti et al., 2017).
Synthesis of Polydendate Ligands : this compound plays a role in synthesizing flexible polydendate ligands. This includes the preparation of pivotal building blocks like 6-bromo-5'-bromomethyl-2,2'-bipyridine, used for synthesizing multifunctionalized ligands (Charbonnière, Weibel, & Ziessel, 2002).
Applications in Drug Discovery and Biological Activities
Potential 5-HT6 Receptor Ligands : The compound is used in the synthesis of novel indole derivatives. These derivatives are potential biological active 5-HT6 receptor ligands, indicating its application in drug discovery and development (Schwarz et al., 2008).
Antimicrobial Activities : Substituted derivatives of this compound, such as (E)-N-benzylidene-5-bromopyridin-2-amine compounds, have been studied for their antimicrobial activities. These studies highlight the potential of such compounds in the development of new antimicrobial agents (Senbagam, Vanangamudi, & Thirunarayanan, 2016).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Properties
IUPAC Name |
5-bromo-N-ethylpyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-2-9-7-4-3-6(8)5-10-7/h3-5H,2H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXWZJGCLYCDFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20626322 | |
Record name | 5-Bromo-N-ethylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20626322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
856850-36-7 | |
Record name | 5-Bromo-N-ethylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20626322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-N-ethylpyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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